
Methanesulfonamide, N-(4-(9-acridinylamino)-3-((2-hydroxyethyl)amino)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonamide, N-(4-(9-acridinylamino)-3-((2-hydroxyethyl)amino)phenyl)- is a complex organic compound that features a combination of acridine and sulfonamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-(9-acridinylamino)-3-((2-hydroxyethyl)amino)phenyl)- typically involves multiple steps, starting with the preparation of the acridine derivative. The acridine moiety is often synthesized through cyclization reactions involving anthranilic acid derivatives. The subsequent steps involve the introduction of the sulfonamide group and the hydroxyethylamino group through nucleophilic substitution and condensation reactions. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonamide, N-(4-(9-acridinylamino)-3-((2-hydroxyethyl)amino)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the acridine and sulfonamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Methanesulfonamide, N-(4-(9-acridinylamino)-3-((2-hydroxyethyl)amino)phenyl)- has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methanesulfonamide, N-(4-(9-acridinylamino)-3-((2-hydroxyethyl)amino)phenyl)- involves its interaction with specific molecular targets and pathways. The acridine moiety can intercalate into DNA, disrupting its structure and function. The sulfonamide group can inhibit enzymes by mimicking natural substrates. These interactions lead to various biological effects, including cell cycle arrest, apoptosis, and inhibition of microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methanesulfonamide, N-(4-(9-acridinylamino)-3-((2-chloroethyl)amino)phenyl)-
- Methanesulfonamide, N-(4-(9-acridinylamino)-3-((2-methoxyethyl)amino)phenyl)-
Uniqueness
Methanesulfonamide, N-(4-(9-acridinylamino)-3-((2-hydroxyethyl)amino)phenyl)- is unique due to the presence of the hydroxyethylamino group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility, reactivity, and ability to form hydrogen bonds, making it more versatile in various applications compared to its analogs.
Eigenschaften
CAS-Nummer |
88412-91-3 |
|---|---|
Molekularformel |
C22H22N4O3S |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
N-[4-(acridin-9-ylamino)-3-(2-hydroxyethylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C22H22N4O3S/c1-30(28,29)26-15-10-11-20(21(14-15)23-12-13-27)25-22-16-6-2-4-8-18(16)24-19-9-5-3-7-17(19)22/h2-11,14,23,26-27H,12-13H2,1H3,(H,24,25) |
InChI-Schlüssel |
YVQAPVVKNRCDRE-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





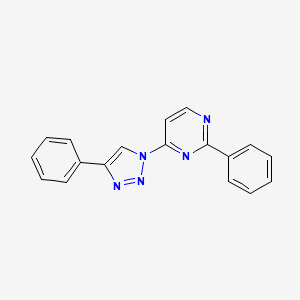

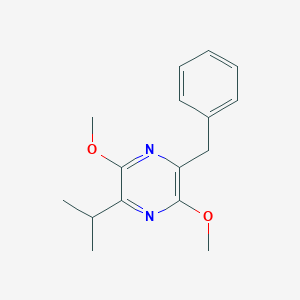
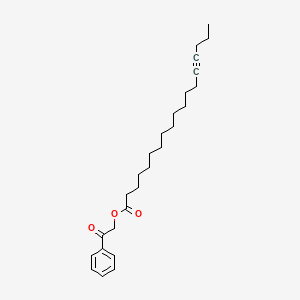

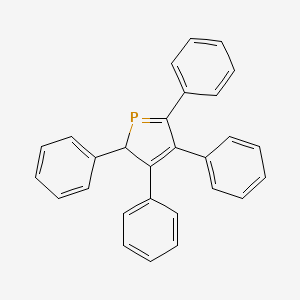
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide](/img/structure/B14390495.png)
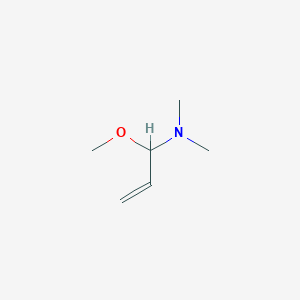

![1-[3-(2-Chloro-9H-thioxanthen-9-YL)propyl]piperazine](/img/structure/B14390516.png)

